

Technical Support Center: Purification of Dichloroacetyl Chloride by Distillation

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Dichloroacetyl chloride*

Cat. No.: *B046642*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the purification of **dichloroacetyl chloride** via distillation.

Frequently Asked Questions (FAQs)

Q1: What are the most common distillation techniques for purifying **dichloroacetyl chloride**?

A1: The most common and effective method for purifying **dichloroacetyl chloride** is vacuum fractional distillation. Due to its relatively high boiling point (107-108 °C at atmospheric pressure), distillation under reduced pressure is crucial to prevent thermal decomposition, which can lead to product discoloration and the formation of impurities.^{[1][2][3]} Fractional distillation is necessary to separate it from impurities with close boiling points.

Other specialized techniques that have been reported, primarily for separating it from chloroacetyl chloride, include:

- **Azeotropic distillation:** This involves adding an azeotrope-forming agent (an entrainer) to the mixture to alter the relative volatilities of the components, making separation by distillation more feasible.^[4]
- **Extractive distillation:** In this method, a high-boiling solvent is introduced into the distillation column to change the volatility of the components, facilitating their separation.

For general laboratory purification, vacuum fractional distillation is the preferred method.

Q2: What are the common impurities found in crude **dichloroacetyl chloride**?

A2: The impurity profile of **dichloroacetyl chloride** largely depends on its synthesis route.

Common impurities include:

- Chloroacetyl chloride: A common impurity, especially in syntheses involving the chlorination of acetyl chloride.[\[5\]](#)
- Trichloroacetyl chloride: Can be present as a byproduct of over-chlorination.[\[6\]](#)
- Starting materials: Residual starting materials from the synthesis process, such as trichloroethylene or pentachloroethane, may be present.[\[7\]](#)[\[8\]](#)
- Byproducts of synthesis: Depending on the synthesis method, byproducts like phosgene, carbon monoxide, and chloral can be formed, particularly in the oxidation of trichloroethylene.[\[9\]](#)
- Hydrolysis products: **Dichloroacetyl chloride** readily reacts with moisture to form dichloroacetic acid and hydrogen chloride (HCl) gas.[\[1\]](#)[\[8\]](#)

Q3: Why is my **dichloroacetyl chloride** dark or discolored after distillation?

A3: Discoloration (yellow to brown) in distilled **dichloroacetyl chloride** is often a sign of thermal decomposition. **Dichloroacetyl chloride** can become unstable at elevated temperatures.[\[1\]](#) To mitigate this, it is essential to:

- Use vacuum distillation: Lowering the pressure reduces the boiling point, minimizing thermal stress on the compound.
- Avoid overheating the distillation pot: Use a heating mantle with a stirrer and monitor the temperature closely. Do not exceed the temperature required for a steady distillation rate.
- Minimize distillation time: Prolonged heating, even at a lower temperature, can lead to decomposition.

Q4: How can I prevent "bumping" during the vacuum distillation of **dichloroacetyl chloride**?

A4: "Bumping" is the sudden, violent boiling of a liquid and is common in vacuum distillation. To ensure smooth boiling:

- Use a magnetic stir bar: Continuous agitation of the liquid is the most effective way to prevent bumping.
- Introduce a fine stream of inert gas: A very fine capillary bleed of nitrogen or argon can be introduced into the distillation flask to provide nucleation sites for boiling.
- Avoid boiling chips: Standard boiling chips are often ineffective under vacuum as the trapped air is quickly removed.

Q5: What safety precautions should be taken during the distillation of **dichloroacetyl chloride**?

A5: **Dichloroacetyl chloride** is a corrosive and toxic substance that reacts with moisture.[\[1\]](#)
Strict safety measures are necessary:

- Work in a well-ventilated fume hood: This is mandatory to avoid inhalation of corrosive vapors and any evolved HCl gas.
- Use appropriate Personal Protective Equipment (PPE): This includes chemical-resistant gloves (e.g., nitrile, neoprene), safety goggles, a face shield, and a lab coat.
- Ensure dry glassware and reagents: The apparatus must be thoroughly dried to prevent hydrolysis, which generates corrosive HCl gas.
- Use a gas trap: The vacuum pump must be protected from corrosive HCl gas. A gas trap containing a basic solution (e.g., sodium hydroxide solution) or a suitable adsorbent should be placed between the distillation apparatus and the vacuum pump.
- Handle with care: Avoid contact with skin and eyes. In case of contact, flush immediately with copious amounts of water and seek medical attention.

Troubleshooting Guide

Problem	Possible Cause(s)	Solution(s)
Difficulty achieving or maintaining vacuum	Leaks in the system (improperly sealed joints, cracked glassware). Inefficient cold trap. Faulty vacuum pump.	Check all glassware joints for proper sealing and grease if necessary. Ensure the cold trap is filled with an appropriate coolant (e.g., dry ice/acetone). Verify the vacuum pump is functioning correctly.
Product is discolored (yellow/brown)	Thermal decomposition due to excessive heat.	Reduce the distillation temperature by lowering the vacuum pressure. Ensure the heating mantle temperature is not set too high. Minimize the distillation time.
"Bumping" or violent boiling	Superheating of the liquid. Lack of nucleation sites.	Use a magnetic stirrer for vigorous agitation. Introduce a fine capillary bleed of an inert gas (e.g., nitrogen). Do not use boiling chips.
Low recovery of distilled product	Inefficient condensation. Leaks in the system. Hold-up in the distillation column.	Ensure a good flow of coolant through the condenser. Check for and rectify any leaks in the apparatus. Use a shorter distillation column if high separation efficiency is not critical.
Corrosion of equipment	Reaction with moisture to produce HCl.	Use dry glassware and reagents. Employ a gas trap to neutralize evolved HCl gas. Select materials of construction that are resistant to acid chlorides and HCl.

Pressure fluctuations	Uncontrolled bumping. Leaks in the system. Inconsistent vacuum source.	Address bumping issues as described above. Check for and seal any leaks. Use a vacuum regulator for better pressure control.
-----------------------	--	--

Data Presentation

Physical Properties of **Dichloroacetyl Chloride** and Related Impurities

Compound	Molecular Formula	Molecular Weight (g/mol)	Boiling Point (°C) at 760 mmHg
Dichloroacetyl chloride	C ₂ HCl ₃ O	147.39	107 - 108[1][2][3]
Chloroacetyl chloride	C ₂ H ₂ Cl ₂ O	112.94	106[10]
Trichloroacetyl chloride	C ₂ Cl ₄ O	181.83	118
Trichloroethylene	C ₂ HCl ₃	131.38	87[11]
Pentachloroethane	C ₂ HCl ₅	202.29	161-162
Phosgene	COCl ₂	98.92	8.3[12][13][14]
Chloral	C ₂ HCl ₃ O	147.39	97.8[15][16][17]
Dichloroacetic acid	C ₂ H ₂ Cl ₂ O ₂	128.94	194

Boiling Point of **Dichloroacetyl Chloride** at Reduced Pressures

Pressure (mmHg)	Boiling Point (°C) (Estimated)
760	107.5
154	25 (Vapor Pressure)[1]
100	~60
50	~45
20	~30
10	~20

Note: The boiling points at reduced pressures are estimated based on the available vapor pressure data and general nomographs. For precise work, it is recommended to determine the boiling point experimentally under the specific vacuum conditions.

Experimental Protocols

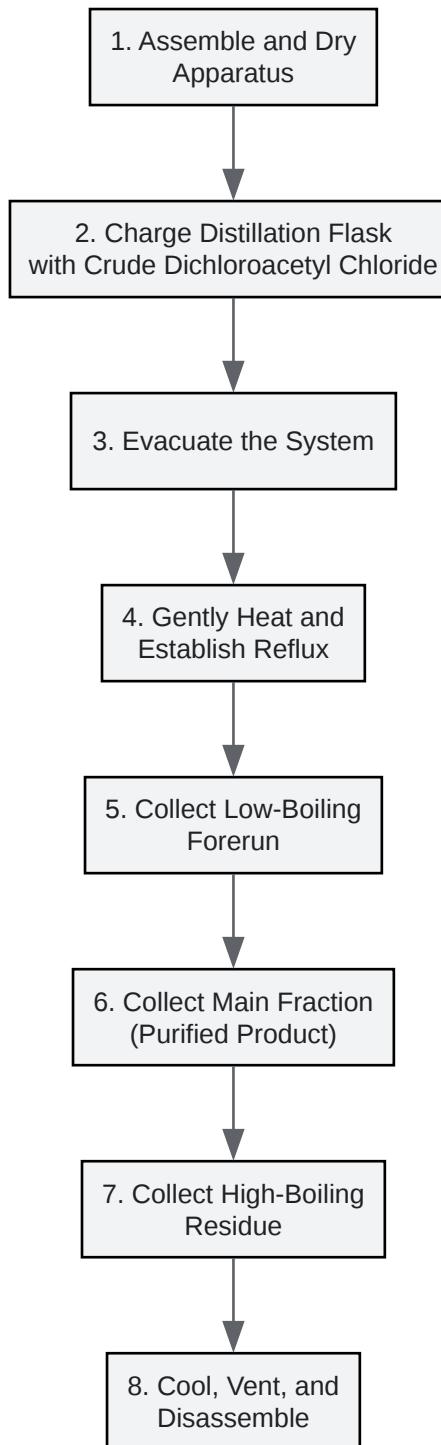
Protocol 1: Laboratory-Scale Vacuum Fractional Distillation of **Dichloroacetyl Chloride**

Objective: To purify crude **dichloroacetyl chloride** by removing lower and higher boiling point impurities.

Materials:

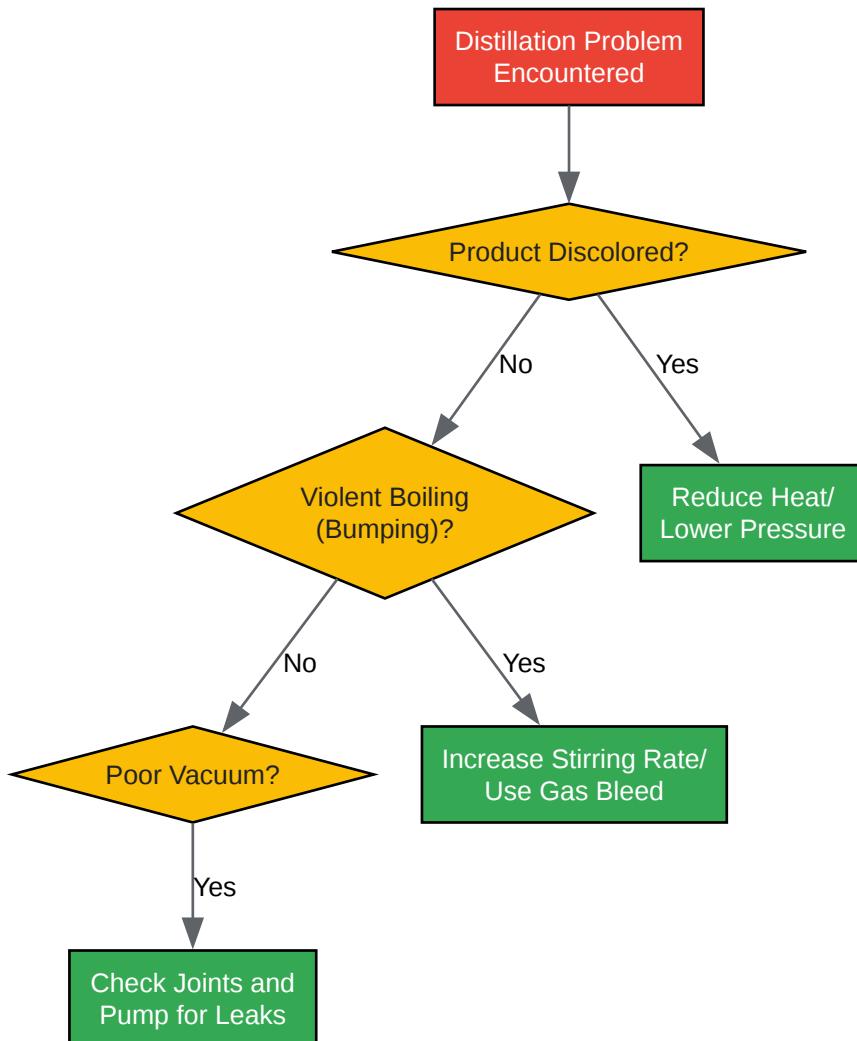
- Crude **dichloroacetyl chloride**
- Round-bottom flask (distillation pot)
- Fractionating column (e.g., Vigreux or packed column)
- Distillation head with thermometer adapter
- Thermometer
- Condenser
- Receiving flask(s)

- Vacuum adapter
- Magnetic stirrer and stir bar
- Heating mantle
- Vacuum pump
- Cold trap
- Gas scrubber (for HCl)
- Inert gas source (e.g., nitrogen) with a fine capillary for ebullition (optional)
- Vacuum grease


Procedure:

- Apparatus Setup:
 - Ensure all glassware is clean and thoroughly dried in an oven.
 - Assemble the vacuum fractional distillation apparatus in a fume hood (see diagram below).
 - Lightly grease all ground glass joints to ensure a good seal.
 - Place a magnetic stir bar in the round-bottom flask.
 - Charge the round-bottom flask with the crude **dichloroacetyl chloride** (do not fill more than two-thirds full).
 - Connect the vacuum adapter to a cold trap and then to a gas scrubber before the vacuum pump. This will protect the pump from corrosive vapors.
- Distillation:
 - Begin stirring the crude **dichloroacetyl chloride**.

- Slowly evacuate the system using the vacuum pump.
 - Once the desired pressure is reached and stable, begin to gently heat the distillation pot with the heating mantle.
 - Observe the reflux line as it slowly ascends the fractionating column. Adjust the heating rate to maintain a slow and steady distillation.
 - Collect any low-boiling forerun in a separate receiving flask and dispose of it appropriately.
 - When the temperature at the distillation head stabilizes, begin collecting the main fraction of purified **dichloroacetyl chloride** in a clean receiving flask. Record the temperature and pressure.
 - Continue collecting the main fraction as long as the temperature remains constant.
 - If the temperature begins to drop or rise significantly, change the receiving flask to collect any high-boiling residue.
- Shutdown:
 - Stop heating and allow the distillation pot to cool to room temperature.
 - Slowly and carefully vent the system to atmospheric pressure, preferably with an inert gas.
 - Turn off the vacuum pump.
 - Disassemble the apparatus and clean all glassware promptly.


Mandatory Visualizations

Experimental Workflow for Vacuum Fractional Distillation

[Click to download full resolution via product page](#)

A flowchart of the vacuum fractional distillation process.

Troubleshooting Logic for Common Distillation Issues

[Click to download full resolution via product page](#)

A decision tree for troubleshooting common distillation problems.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. DICHLOROACETYL CHLORIDE | CAMEO Chemicals | NOAA
[cameochemicals.noaa.gov]

- 2. 75-44-5 CAS MSDS (PHOSGENE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 3. Dichloroacetyl chloride - Wikipedia [en.wikipedia.org]
- 4. US3763023A - Purification of chloroacetyl chloride by azeotropic distillation - Google Patents [patents.google.com]
- 5. CN105348083A - Purifying method for chloroacetyl chloride - Google Patents [patents.google.com]
- 6. mdpi.com [mdpi.com]
- 7. Synthesis Process Of Dichloroacetyl Chloride - hangdachem.com [hangdachem.com]
- 8. Dichloroacetyl chloride | 79-36-7 [amp.chemicalbook.com]
- 9. US3884785A - Method of making dichloroacetyl chloride - Google Patents [patents.google.com]
- 10. Chloroacetyl chloride | C1CH₂COCl | CID 6577 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. Trichloroethylene CAS#: 79-01-6 [m.chemicalbook.com]
- 12. grokipedia.com [grokipedia.com]
- 13. Phosgene - Wikipedia [en.wikipedia.org]
- 14. Phosgene [commonorganicchemistry.com]
- 15. grokipedia.com [grokipedia.com]
- 16. Chloral - Wikipedia [en.wikipedia.org]
- 17. 75-87-6 CAS MSDS (Chloral) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- To cite this document: BenchChem. [Technical Support Center: Purification of Dichloroacetyl Chloride by Distillation]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b046642#distillation-techniques-for-purifying-dichloroacetyl-chloride>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com